molecular formula C16H21BN2O2 B6323398 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% CAS No. 858523-46-3

2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95%

Cat. No. B6323398
CAS RN: 858523-46-3
M. Wt: 284.2 g/mol
InChI Key: HCPROVPMGSBVAP-UHFFFAOYSA-N
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Description

2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester is a chemical compound with the molecular weight of 284.17 . It is a liquid at room temperature and should be stored at 2-8°C . This compound is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The IUPAC name of this compound is 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole . The InChI code is 1S/C16H21BN2O2/c1-12-11-13(19-10-6-9-18-19)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are used in various chemical reactions. For example, they are used in the formal anti-Markovnikov hydromethylation of alkenes . This compound is also used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and has a molecular weight of 284.17 . It should be stored at 2-8°C .

Scientific Research Applications

Suzuki Coupling

This compound is used as a reagent in Suzuki Coupling , a type of cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds.

Copper-catalyzed Azidation

It is also used in Copper-catalyzed azidation . This process is used to introduce azide groups into organic molecules, which can be further transformed into a variety of functional groups.

Preparation of Selective Quinazolinyl-phenol Inhibitors

This compound is used in the preparation of Selective quinazolinyl-phenol inhibitors . These inhibitors have potential applications as antitumors and radioprotectants.

Stereoselective Synthesis of Selective Cathepsin Inhibitors

It is used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsin inhibitors have potential therapeutic applications in various diseases including cancer, rheumatoid arthritis, and osteoporosis.

Preparation of VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA Carboxylase Inhibitors

This compound is used as a reagent for preparing various inhibitors, including VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA Carboxylase inhibitors . These inhibitors are biologically active compounds with potential therapeutic applications.

Preparation of Aminothiazoles as γ-secretase Modulators

It is involved in the preparation of aminothiazoles as γ-secretase modulators . γ-secretase modulators have potential therapeutic applications in Alzheimer’s disease.

Preparation of Amino-pyrido-indol-carboxamides as Potential JAK2 Inhibitors

This compound is used in the preparation of amino-pyrido-indol-carboxamides as potential JAK2 inhibitors . JAK2 inhibitors have potential therapeutic applications in myeloproliferative disorders therapy.

Preparation of Pyridine Derivatives as TGF-β1 and Active A Signaling Inhibitors

It is used in the preparation of pyridine derivatives as TGF-β1 and active A signaling inhibitors . These inhibitors have potential therapeutic applications in various diseases including cancer.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound plays a role in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s stability and readiness for preparation contribute to its bioavailability .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions .

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

The future directions for this compound could involve further exploration of its use in various chemical reactions, such as the formal anti-Markovnikov hydromethylation of alkenes . Additionally, it could be used in the development of new drugs, given its use as a reagent for the preparation of various compounds with potential therapeutic applications .

properties

IUPAC Name

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-12-11-13(19-10-6-9-18-19)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPROVPMGSBVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester

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